2-Chloro-3-(piperazin-1-ylmethyl)phenol
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Overview
Description
2-Chloro-3-(piperazin-1-ylmethyl)phenol is a chemical compound that features a piperazine ring attached to a chlorophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(piperazin-1-ylmethyl)phenol typically involves the reaction of 2-chloro-3-hydroxybenzyl chloride with piperazine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(piperazin-1-ylmethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The chlorophenol moiety can be reduced to form the corresponding phenol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) can be used under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Phenols
Substitution: Amines or thiols substituted products
Scientific Research Applications
2-Chloro-3-(piperazin-1-ylmethyl)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Chloro-3-(piperazin-1-ylmethyl)phenol involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The phenolic group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-(piperazin-1-ylmethyl)benzene
- 2-Chloro-3-(piperazin-1-ylmethyl)aniline
- 2-Chloro-3-(piperazin-1-ylmethyl)benzamide
Uniqueness
2-Chloro-3-(piperazin-1-ylmethyl)phenol is unique due to the presence of both a chlorophenol and a piperazine moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities set it apart from other similar compounds .
Properties
Molecular Formula |
C12H17ClN2O |
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Molecular Weight |
240.73 g/mol |
IUPAC Name |
1-[(2-chloro-3-methoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C12H17ClN2O/c1-16-11-4-2-3-10(12(11)13)9-15-7-5-14-6-8-15/h2-4,14H,5-9H2,1H3 |
InChI Key |
HEDWOLQOWMSLPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1Cl)CN2CCNCC2 |
Origin of Product |
United States |
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